Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate typically involves the reaction of 2,6-dimethylpiperidine with carbonothioyl chloride, followed by esterification with methyl acetate. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but different functional groups.
Carbonothioyl Chloride: A precursor in the synthesis of Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to participate in a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S2/c1-8-5-4-6-9(2)12(8)11(15)16-7-10(13)14-3/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBVLYWOBXTEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=S)SCC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329019 |
Source
|
Record name | methyl 2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852399-63-4 |
Source
|
Record name | methyl 2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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